2-(3-Chlorophenoxy)acetohydrazide
Overview
Description
2-(3-Chlorophenoxy)acetohydrazide is a synthetic organic compound with the molecular formula C8H9ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenoxy group attached to an acetohydrazide moiety, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(3-Chlorophenoxy)acetohydrazide typically involves the reaction of 3-chlorophenol with chloroacetic acid to form 3-chlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-(3-Chlorophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
2-(3-Chlorophenoxy)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to changes in biochemical pathways. For example, it has been shown to inhibit the enzyme MurD in Staphylococcus aureus, which is involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
2-(3-Chlorophenoxy)acetohydrazide can be compared with other similar compounds, such as:
2-(4-Chlorophenoxy)acetohydrazide: Similar structure but with the chlorine atom in the para position.
2-(2-Chlorophenoxy)acetohydrazide: Chlorine atom in the ortho position.
2-(3-Bromophenoxy)acetohydrazide: Bromine atom instead of chlorine. These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the position and nature of the substituent
Properties
IUPAC Name |
2-(3-chlorophenoxy)acetohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-2-1-3-7(4-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNACEDCCPWLZAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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